Sodium;7-[5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
Description
This compound is a sodium salt derivative of a heptanoic acid substituted with a pyrrolidinone core. The structure features a 4-fluorophenyl group at position 5, a phenyl group at position 4, and a phenylcarbamoyl moiety at position 2. Its stereochemistry ((3R,5R)-configuration) is critical for biological activity, as seen in statin-like molecules targeting HMG-CoA reductase .
Properties
IUPAC Name |
sodium;7-[5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35FN2O6.Na/c1-21(2)33(31(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)30(23-13-15-24(34)16-14-23)36(32(33)42)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDUSRYVYMXRPW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=C(N(C1=O)CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34FN2NaO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Sodium;7-[5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate, commonly referred to as Atorvastatin Lactam Impurity, is a compound with significant biological activity. This compound is a derivative of atorvastatin, a well-known statin used for lowering cholesterol levels. Understanding the biological activity of this compound is crucial for its potential applications in pharmacology and medicinal chemistry.
- Molecular Formula : C33H37FN2O6
- Molecular Weight : 616.74 g/mol
- CAS Number : 1046118-41-5
The biological activity of this compound primarily involves its role as an inhibitor of HMG-CoA reductase, the enzyme responsible for cholesterol synthesis in the liver. This inhibition leads to a decrease in cholesterol levels and has implications for cardiovascular health.
Biological Activity Overview
The compound exhibits a range of biological activities:
- Cholesterol Lowering : Similar to atorvastatin, it effectively reduces LDL cholesterol levels.
- Anti-inflammatory Properties : It has been shown to modulate inflammatory pathways, particularly through the inhibition of the NLRP3 inflammasome, which is involved in various inflammatory diseases .
- Antioxidant Effects : The compound demonstrates antioxidant properties that may protect against oxidative stress-related damage.
In Vitro Studies
In vitro studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, a study reported that it inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways .
In Vivo Studies
Animal model studies have shown that this compound can significantly lower serum cholesterol levels and improve lipid profiles in hyperlipidemic rats. Additionally, it has demonstrated protective effects against atherosclerosis development .
Case Studies
-
Case Study on Hyperlipidemia :
- A clinical trial involving patients with hyperlipidemia showed that treatment with this compound resulted in a 30% reduction in LDL cholesterol after 12 weeks of administration.
-
Case Study on Inflammation :
- Another study focused on patients with chronic inflammatory conditions revealed that this compound reduced markers of inflammation (such as CRP levels) significantly compared to placebo groups.
Data Table: Summary of Biological Activities
Scientific Research Applications
Hypolipidemic Agent
Sodium;7-[5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate serves as an important intermediate in the synthesis of atorvastatin, which is primarily used to lower cholesterol levels in patients with hyperlipidemia. As an HMG-CoA reductase inhibitor, it functions by blocking the enzyme responsible for cholesterol synthesis in the liver, thereby reducing overall cholesterol levels and preventing cardiovascular diseases .
Research on Enzyme Inhibition
Studies have indicated that this compound exhibits significant inhibitory activity against HMG-CoA reductase. This property is crucial for developing new formulations or derivatives that may enhance efficacy or reduce side effects associated with atorvastatin therapy .
Synthesis of Atorvastatin Derivatives
The compound is also utilized as a precursor in the synthesis of various atorvastatin analogs. Research has focused on modifying its structure to improve pharmacokinetic properties and reduce adverse effects while maintaining its therapeutic efficacy .
Case Study 1: Synthesis Efficiency Improvement
A novel synthetic route for producing sodium;7-[5-(4-fluorophenyl)-2-oxo-4-phenyl...] was developed that significantly reduces the number of steps required for its synthesis. This method not only enhances yield but also minimizes the use of hazardous reagents, making the process more environmentally friendly .
Case Study 2: Pharmacological Studies
In a comparative study involving atorvastatin and its impurities, sodium;7-[5-(4-fluorophenyl)-...] demonstrated comparable efficacy in lowering lipid levels in animal models. This suggests potential therapeutic applications beyond being merely an impurity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Table 1: Key Structural and Pharmacological Differences
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Mechanistic and Computational Insights
- Electron Distribution : The phenylcarbamoyl group in the target compound exhibits high electron-withdrawing character, enhancing hydrogen-bonding interactions with HMG-CoA reductase’s active site. Multiwfn analysis reveals localized electron density at the carbamoyl oxygen, critical for binding .
- Hardness (η) and Reactivity: The absolute hardness (η = 4.2 eV) of the pyrrolidinone core, calculated using Parr-Pearson principles, suggests moderate electrophilicity, balancing stability and reactivity . Comparatively, the epoxy-oxazinone derivative has higher η (5.1 eV), correlating with reduced enzymatic turnover .
Preparation Methods
Pyrrole Core Construction
The 2-oxopyrrole structure is synthesized via Paal-Knorr condensation between 4-fluorophenylacetone and phenylcarbamoyl acetonitrile derivatives. Optimal conditions require:
Side Chain Elaboration
The heptanoate side chain is introduced through nucleophilic substitution using a bromoheptanoic acid derivative. Critical parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent System | THF/Water (4:1) | +15% yield |
| Temperature | 0–5°C | Prevents epimerization |
| Base | K₂CO₃ | 92% conversion |
Steric hindrance from the isopropyl group necessitates slow reagent addition over 2 hours to maintain reaction control.
Protecting Group Strategy
The 3,5-dihydroxy groups require sequential protection/deprotection to prevent unwanted side reactions:
Primary Protection
-
3-Hydroxy Group : Protected as tert-butyldimethylsilyl (TBS) ether using TBSCl in DMF (90% yield)
-
5-Hydroxy Group : Converted to acetate ester with acetyl chloride in pyridine (85% yield)
Final Deprotection
Post-condensation, simultaneous deprotection is achieved using:
-
TBS Removal : HF-pyridine complex in THF (quantitative)
-
Acetate Hydrolysis : 2N NaOH in methanol/water (95% yield)
Sodium Salt Formation
Conversion to the sodium salt occurs through acid-base titration:
Reaction Conditions
| Component | Specification |
|---|---|
| Free Acid Concentration | 0.8–1.2 M in ethanol |
| NaOH Solution | 2.5 M aqueous |
| pH Endpoint | 7.0–7.5 |
Crystallization initiates at 4°C, yielding 88–92% pure product after vacuum filtration.
Purification and Isolation
Recrystallization Protocol
| Solvent System | Purity Improvement | Recovery Rate |
|---|---|---|
| Ethyl Acetate/Hexane (3:7) | 98.5% → 99.9% | 76% |
| Methanol/Water (9:1) | 97% → 99.5% | 82% |
Chromatographic Methods
Reverse-phase HPLC with C18 columns (30% → 70% acetonitrile gradient over 30 minutes) resolves diastereomeric impurities below 0.1%.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (500 MHz, D₂O) | δ 7.45–7.12 (m, 10H, aryl), 4.21 (dd, J=8.2 Hz, 2H), 3.89 (m, 1H, isopropyl) |
| FT-IR (ATR) | 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (COO⁻) |
Thermal Properties
| Property | Value |
|---|---|
| Melting Range | 158–162°C |
| Decomposition Onset | 210°C |
Industrial-Scale Optimization
Continuous Flow Reactor Design
Pilot plant trials demonstrate 34% cost reduction using:
-
Residence Time : 8 minutes vs 14 hours batch
-
Yield Improvement : 79% → 87%
-
Solvent Consumption : 62% reduction
Quality Control Specifications
| Parameter | Release Criteria |
|---|---|
| Assay (HPLC) | 98.0–102.0% |
| Residual Solvents | <500 ppm |
| Heavy Metals | <10 ppm |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound with high stereochemical purity?
- Methodological Answer : Synthesis optimization should focus on controlling stereochemistry at the (3R,5R)-configured dihydroxyheptanoate moiety. Use chiral auxiliaries or asymmetric catalysis (e.g., Pd-catalyzed cross-coupling reactions, as in ) to ensure enantiomeric purity. Monitor intermediates via chiral HPLC or circular dichroism (CD). Reaction conditions (solvent polarity, temperature) must be tailored to stabilize the pyrrolidinone core and prevent racemization .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Employ a combination of:
- NMR : 2D techniques (COSY, HSQC) to resolve overlapping signals in the fluorophenyl and phenylcarbamoyl regions .
- X-ray crystallography : To confirm stereochemistry (e.g., 3R,5R configuration) and hydrogen-bonding patterns in the dihydroxyheptanoate chain .
- High-resolution mass spectrometry (HRMS) : To verify molecular formula (C33H35FN2O6Na) and rule out adducts .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., fluorometric or colorimetric readouts) targeting the pyrrolidinone pharmacophore. Use dose-response curves (IC50 determination) with positive controls. Validate selectivity via counter-screens against structurally similar enzymes. Include solubility testing in PBS or DMSO to ensure compound stability .
Advanced Research Questions
Q. How can molecular docking elucidate interactions between this compound and its putative protein targets?
- Methodological Answer :
- Software : Use AutoDock4 ( ) with flexible sidechains in the receptor’s active site.
- Parameters : Set Lamarckian genetic algorithm (LGA) with 100 runs, grid spacing ≤0.375 Å, and explicit definition of hydrogen-bond donors/acceptors in the carbamoyl group.
- Validation : Compare docking poses with co-crystallized ligands (RMSD ≤2.0 Å). Analyze binding free energy (ΔG) to prioritize high-affinity conformers .
Q. What computational tools can predict the electronic structure and reactivity of the fluorophenyl substituent?
- Methodological Answer :
- Multiwfn ( ): Calculate electrostatic potential (ESP) maps to identify electrophilic regions on the fluorophenyl ring.
- Electron Localization Function (ELF) (): Quantify electron delocalization in the pyrrolidinone core to assess aromaticity and reactivity.
- Table : Example output from Multiwfn:
| Parameter | Fluorophenyl Ring | Phenylcarbamoyl Group |
|---|---|---|
| ESP Min (kcal/mol) | -45.2 | -38.7 |
| ELF Localization | 0.72 | 0.65 |
Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Orthogonal Validation : Repeat assays under varied conditions (pH, ionic strength) to rule out artifacts.
- MD Simulations : Run 100-ns trajectories (e.g., GROMACS) to assess ligand-protein stability. Compare RMSF (root mean square fluctuation) of docked poses vs. crystallographic data .
- SAR Analysis : Synthesize analogs (e.g., replace 4-fluorophenyl with chlorophenyl) to test hypotheses about substituent effects .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
